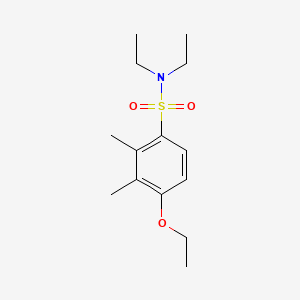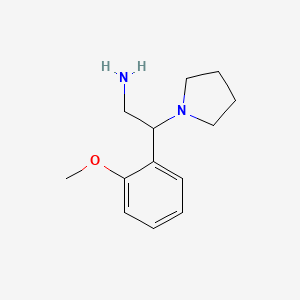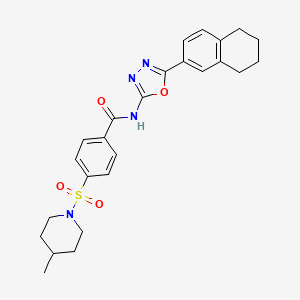
(4'-methyl-4-biphenylyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylbiphenyl-4-ylamine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is commonly used in pharmaceutical testing and research due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-ylamine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 4’-Methylbiphenyl-4-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Methylbiphenyl-4-ylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the desired product but often involve the use of a catalyst and a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Methylbiphenyl-4-ylamine hydrochloride can yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4’-Methylbiphenyl-4-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms. Its ability to interact with various biological molecules makes it a useful tool in biochemical research.
Medicine: It is used in pharmaceutical research to develop new drugs and therapies. Its unique properties allow for the exploration of new treatment options for various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes to modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4’-Methylbiphenyl-4-ylamine hydrochloride can be compared with other similar compounds, such as:
4’-Methylbiphenyl-2-ylamine: This compound has a similar structure but differs in the position of the amine group. This difference can lead to variations in reactivity and biological activity.
4’-Methylbiphenyl-3-ylamine: This compound also has a similar structure but with the amine group in a different position. This can affect its chemical and biological properties.
The uniqueness of 4’-Methylbiphenyl-4-ylamine hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
CAS No. |
1204-78-0; 811842-54-3 |
|---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 |
IUPAC Name |
4-(4-methylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12;/h2-9H,14H2,1H3;1H |
InChI Key |
BHDHDZPUPWUCJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-fluorobenzamide](/img/structure/B2846329.png)



![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2846336.png)
